molecular formula C18H15N5OS B2385006 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922568-56-7

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2385006
CAS No.: 922568-56-7
M. Wt: 349.41
InChI Key: LOZNDZOLPRMAIG-UHFFFAOYSA-N
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Description

The compound “6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C18H15N5OS . It is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[3,4-d]pyrimidine ring, and a thioether group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring attached to a pyrazolo[3,4-d]pyrimidine ring via a thioether linkage . The presence of these heterocyclic rings and the thioether group likely contribute to the compound’s chemical properties and reactivity .

Scientific Research Applications

Selective Brain Penetrant Inhibitors for Cognitive Disorders

PF-04447943, a structurally related PDE9A inhibitor, has been identified through structure-based drug design. It demonstrates selectivity for PDE9A over other phosphodiesterase (PDE) family members, has excellent pharmacokinetic properties, and shows procognitive activity in rodent models. This compound has advanced into clinical trials, indicating its potential for treating cognitive disorders (Verhoest et al., 2012).

Antioxidant and Anti-inflammatory Activities

Derivatives containing pyrazolo and pyrimidin scaffolds have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds were tested for their scavenging activity against ROS and demonstrated promising results, highlighting their potential in medicinal chemistry for developing new antioxidants (Shehab et al., 2018).

Anticancer and Antimicrobial Agents

Synthesis of novel pyrazolopyrimidines derivatives has been reported, showing anticancer and anti-5-lipoxygenase activities. These compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were evaluated for their cytotoxicity against various cancer cell lines and demonstrated significant activity (Rahmouni et al., 2016).

Nonlinear Optical (NLO) Properties

Studies on thiopyrimidine derivatives for their NLO properties have been conducted, focusing on their structural parameters, electronic, linear, and nonlinear optical exploration. These investigations reveal the importance of pyrimidine rings in developing materials for optoelectronic applications (Hussain et al., 2020).

CDK2 Inhibitors and Anti-Proliferative Activity

Research into pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors for anti-proliferative activity against various cancer cell lines demonstrates the potential of these compounds in cancer therapy. These findings emphasize the utility of structurally related compounds in designing new therapeutics for cancer treatment (Abdel-Rahman et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The biological activities of similar compounds often depend on their ability to interact with various biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Properties

IUPAC Name

1-(3-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-5-4-7-14(9-12)23-16-15(10-20-23)17(24)22-18(21-16)25-11-13-6-2-3-8-19-13/h2-10H,11H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNDZOLPRMAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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